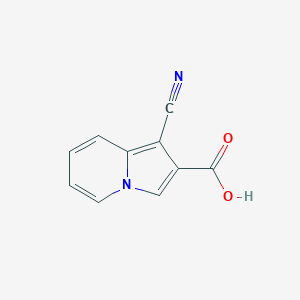

1-Cyanoindolizine-2-carboxylic acid

Description

General Overview of Indolizine (B1195054) Scaffolds in Organic Chemistry

The indolizine scaffold is a crucial heterocyclic aromatic compound in organic chemistry, consisting of a five-membered pyrrole (B145914) ring fused to a six-membered pyridine (B92270) ring with a bridging nitrogen atom. nih.gov Structurally, it is an isomer of the more commonly known indole (B1671886) and is considered a 10-π electron aromatic system, which imparts significant stability and unique chemical properties. mdpi.comnih.gov This π-electron-rich architecture makes the indolizine nucleus inherently electron-donating and susceptible to electrophilic substitution, which preferentially occurs at the C-3 and C-1 positions of the five-membered ring. nih.gov

Due to its distinct structural and electronic features, the indolizine core is considered a "privileged scaffold." nih.gov This term signifies that the core structure is a recurring motif in a variety of biologically active compounds. Its planar structure and potential for strong fluorescence also make it a valuable tool in materials science and for spectroscopic studies, such as DNA interaction analysis. mdpi.com The synthesis of the indolizine ring system can be achieved through several classic and modern organic reactions, including the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions, which allow for the creation of a diverse library of indolizine-based molecules. oup.com

Table 1: Key Characteristics of the Indolizine Scaffold

| Feature | Description | Reference |

|---|---|---|

| Structure | Fused bicyclic system with a pyrrole and pyridine ring sharing a nitrogen atom. | nih.gov |

| Aromaticity | 10-π electron aromatic system, isoelectronic with indole. | mdpi.comnih.gov |

| Reactivity | Prone to electrophilic substitution, primarily at C-3 and C-1. | nih.gov |

| Significance | Considered a "privileged scaffold" in medicinal chemistry. | nih.gov |

| Physical Properties | Often exhibits strong fluorescence. | mdpi.com |

Significance of Functionalized Indolizine Derivatives in Chemical Research

The true value of the indolizine scaffold in modern chemical research is realized through its functionalization. The process of attaching various chemical groups to the core indolizine structure is a primary strategy for modulating its physical, chemical, and biological properties. nih.govnih.gov This has led to the development of a vast number of indolizine derivatives with a wide spectrum of applications. nih.gov

In medicinal chemistry, functionalized indolizines are investigated for a plethora of pharmacological activities. Research has identified derivatives with potential anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.govsigmaaldrich.com For instance, the introduction of specific substituents can tune the molecule to interact with biological targets like enzymes or receptors with high specificity. An example includes N'-substituted hydrazides of indolizine-2-carboxylic acid, which have been studied for their monoamine oxidase inhibitory activity.

Beyond medicine, functionalized indolizines are significant in materials science. Their inherent fluorescence can be fine-tuned by the addition of different functional groups, leading to the development of novel dyes, sensors, and bioimaging agents. mdpi.comnih.gov The ability to systematically modify the indolizine core allows researchers to create tailored molecules for advanced applications in organic electronics and photophysics. mdpi.com The C-H functionalization of indolizines is a particularly active area of research, offering sustainable and efficient methods to create complex and diverse molecular architectures. nih.gov

Positioning of 1-Cyanoindolizine-2-carboxylic Acid within Indolizine Chemistry Research

While extensive, dedicated research on this compound is not prominent in the current literature, its chemical structure represents a convergence of functionalities that are highly significant in separate lines of indolizine research. The academic position of this specific compound can be understood by analyzing the roles of its constituent parts—the cyano group at C-1 and the carboxylic acid group at C-2.

The cyano (CN) group is a powerful electron-withdrawing group and a versatile synthetic handle. Its presence on the indolizine ring is of significant interest. For example, research into 2-cyanoindolizine derivatives has yielded potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.govnih.gov In these molecules, the cyanoindolizine moiety serves as a bicyclic core that enhances binding interactions within the target enzyme. nih.gov Furthermore, 3-cyanoindolizine has been utilized in [8+2] cycloaddition reactions, demonstrating the utility of the cyano group in constructing more complex polycyclic systems. nih.gov

The carboxylic acid (COOH) group , particularly at the C-2 position, is a key functionality in medicinal chemistry for establishing interactions with biological targets and improving pharmacokinetic properties. ipbcams.ac.cn For instance, derivatives of the parent indolizine-2-carboxylic acid have been synthesized and evaluated for biological activities. While not an indolizine, the closely related indole-2-carboxylic acid scaffold has been successfully developed into novel HIV-1 integrase inhibitors, where the carboxylic acid is crucial for chelating metal ions in the enzyme's active site. mdpi.comnih.gov This highlights the strategic importance of a C-2 carboxylic acid on such heterocyclic systems.

The specific combination in This compound suggests a molecule with dual functionality. The cyano group at C-1 and the carboxylic acid at C-2 create a highly functionalized five-membered ring. This arrangement makes the compound a potentially valuable, yet under-explored, building block. Research on a positional isomer, 1-cyanoindolizine-3-carboxylic acid, has shown its utility in modifying hyperbranched polyesters for applications in materials science, indicating the value of the 1-cyano substitution pattern. researchgate.net

Therefore, this compound is positioned as a promising synthetic intermediate. Its structure suggests potential as a scaffold for new therapeutic agents, leveraging the established biological importance of the C-2 carboxylic acid, or as a monomer for creating novel functional materials, utilizing the reactivity of the C-1 cyano group.

Table 2: Research Context of Functional Groups on the Indolizine Ring

| Functionalized Indolizine Derivative | Position of Group(s) | Area of Research | Key Finding/Application | Reference |

|---|---|---|---|---|

| 2-Cyanoindolizine Catechol Diether | Cyano at C-2 | Medicinal Chemistry (Antiviral) | Acts as a potent HIV-1 NNRTI, with the indolizine core enhancing binding. | nih.govnih.gov |

| Indolizine-2-carboxylic Acid Hydrazides | Carboxylic acid derivative at C-2 | Medicinal Chemistry (Enzyme Inhibition) | Shows monoamine oxidase inhibitory activity. | |

| 1-Cyanoindolizine-3-carboxylic acid | Cyano at C-1, Carboxylic acid at C-3 | Materials Science | Used to functionalize hyperbranched polyesters. | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

852562-13-1 |

|---|---|

Molecular Formula |

C10H6N2O2 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

1-cyanoindolizine-2-carboxylic acid |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-8(10(13)14)6-12-4-2-1-3-9(7)12/h1-4,6H,(H,13,14) |

InChI Key |

XWJPESRVVYRBBN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN2C=C1)C(=O)O)C#N |

Origin of Product |

United States |

Methodologies for the Synthesis of 1 Cyanoindolizine 2 Carboxylic Acid and Its Indolizine Core

Classical and Established Synthetic Routes to Indolizines

Historically significant, the Scholtz and Chichibabin reactions represent the foundational pillars of indolizine (B1195054) synthesis. These methods, dating back to the early 20th century, have been instrumental in the initial exploration of indolizine chemistry. ijettjournal.org

The Scholtz reaction, first reported in 1912, involves the treatment of 2-methylpyridine (B31789) (α-picoline) with acetic anhydride (B1165640) at high temperatures. ijettjournal.org This condensation reaction initially yields a product termed "picolide," which upon hydrolysis, affords the parent indolizine. Later investigations by Tschitschibabin and Stepanow clarified that the "picolide" was, in fact, 1,3-diacetylindolizine. Since then, the Scholtz reaction has been recognized as a general route to indolizines.

The reaction mechanism is believed to proceed through the formation of an acetylated intermediate from 2-methylpyridine, which then undergoes intramolecular cyclization and subsequent dehydration to form the indolizine ring. The high temperatures required for this reaction, however, can limit its applicability for substrates with sensitive functional groups.

Table 1: Key Features of the Scholtz Reaction

| Feature | Description |

| Reactants | 2-Alkylpyridine (e.g., α-picoline), Acid Anhydride (e.g., acetic anhydride) |

| Conditions | High temperatures (typically 200-220°C) |

| Product | Initially forms acylated indolizines |

| Advantages | Direct route to the indolizine core from simple starting materials |

| Limitations | Harsh reaction conditions, limited substrate scope |

Developed by Aleksei Chichibabin in 1927, this reaction provides a more versatile approach to 2-substituted indolizines. The Chichibabin indolizine synthesis involves the cyclization of quaternary pyridinium (B92312) salts. d-nb.info Typically, a 2-methylpyridine is quaternized with an α-haloketone, and the resulting pyridinium salt is treated with a base to induce an intramolecular aldol-type condensation, followed by dehydration to yield the indolizine.

This method has been widely exploited for the synthesis of various 2-alkyl- and 2-aryl-indolizines. A key intermediate in this reaction is the pyridinium ylide, formed by the deprotonation of the α-carbon of the N-alkyl group. This ylide then undergoes intramolecular cyclization. The Chichibabin reaction and its variations are among the most efficient methods for indolizine synthesis. d-nb.info For instance, the reaction can be adapted to produce indolizines with a cyano group at the C1 position by using appropriate starting materials. d-nb.info

Table 2: General Scheme of the Chichibabin Reaction

| Step | Description |

| 1. Quaternization | Reaction of a 2-alkylpyridine with an α-halo compound (e.g., α-haloketone, α-haloester, α-haloacetonitrile) to form a pyridinium salt. |

| 2. Ylide Formation | Treatment of the pyridinium salt with a base to generate a pyridinium ylide intermediate. |

| 3. Cyclization | Intramolecular nucleophilic attack of the ylide onto the carbonyl or cyano group. |

| 4. Aromatization | Dehydration or elimination to form the aromatic indolizine ring. |

Modern and Advanced Strategies for Indolizine Core Construction

To overcome the limitations of classical methods, particularly the harsh reaction conditions, modern synthetic chemistry has introduced a range of advanced strategies. Transition metal-catalyzed reactions have emerged as powerful tools for the construction of the indolizine core with greater efficiency, milder conditions, and broader functional group tolerance. ijettjournal.orgrsc.org

Catalysis by transition metals such as copper, gold, palladium, and rhodium has revolutionized the synthesis of indolizines. ijettjournal.org These methods often involve the activation of C-H or C-X bonds, facilitating cyclization and annulation reactions under milder conditions than their classical counterparts.

Copper catalysis has proven to be particularly effective in the synthesis of substituted indolizines. Various copper-catalyzed reactions have been developed, including coupling-cyclization, oxidative coupling-annulation, and cycloisomerization reactions.

One notable approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which provides access to a variety of bisubstituted indolizine derivatives. rsc.org Another efficient method is the copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org Furthermore, a copper(II)-catalyzed three-component cascade reaction between pyridine (B92270), α-acylmethylbromide, and maleic anhydride has been developed for the synthesis of 1-bromoindolizines, which can be further functionalized. nih.gov These copper-catalyzed methods offer a direct and efficient pathway to functionalized indolizines that could serve as precursors to 1-cyanoindolizine-2-carboxylic acid. For instance, the synthesis of indolizin-2-ols has been achieved through a copper(I)-catalyzed cyclization cascade. acs.org

Table 3: Examples of Copper-Catalyzed Indolizine Synthesis

| Reaction Type | Starting Materials | Catalyst | Key Features |

| Coupling Cyclization | 2-(Pyridin-2-yl)acetate, gem-difluoroalkenes | Copper catalyst | Cleavage of C-F bonds, synthesis of bisubstituted indolizines. rsc.org |

| Oxidative Coupling-Annulation | 2-Alkylazaarenes, Terminal alkenes | Copper catalyst | One-pot reaction, good yields. organic-chemistry.org |

| Cascade Reaction | Pyridine, α-Acylmethylbromide, Maleic anhydride | Copper(II) chloride | Synthesis of 1-bromoindolizines, which are versatile intermediates. nih.gov |

| Cyclization Cascade | Pyridine-, isoquinoline-, and quinoline (B57606) ynones | Copper(I) catalyst | Synthesis of functionalized indolizinones and 1-(organochalcogenyl)indolizin-2-ols. acs.org |

Gold catalysts, known for their carbophilic nature, are highly effective in promoting the cycloisomerization of enynes and other unsaturated systems. In the context of indolizine synthesis, gold-catalyzed reactions have enabled the construction of the indolizine skeleton from various precursors under mild conditions.

A significant advancement is the gold-catalyzed method for introducing silyl, stannyl, and germyl (B1233479) groups at the C-2 position of the indolizine skeleton. rsc.org This reaction proceeds via an alkyne-vinylidene isomerization followed by a 1,2-migration. rsc.org More recently, a gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes has been developed, providing a straightforward route to functionalized indolizines. rsc.org This method allows for the incorporation of a wide variety of functional groups into the pyridine unit of the indolizine product under mild conditions. rsc.org Such functionalized indolizines could potentially be converted to the target molecule, this compound, through subsequent chemical transformations.

Transition Metal-Catalyzed Cyclization and Annulation Reactions

Palladium-Catalyzed Methods for Indolizine Synthesis

Palladium-catalyzed reactions offer a powerful tool for the synthesis of functionalized indolizines. These methods often involve cross-coupling and cycloisomerization cascades, providing a straightforward route to substituted indolizine derivatives. rsc.orgrsc.org

One common approach involves the palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. This method typically yields 1,3-disubstituted indolizines. rsc.org For the synthesis of 1,2-disubstituted indolizines like the target compound, a different palladium-catalyzed strategy would be necessary. A plausible route could involve the palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org The regioselectivity of such reactions is highly dependent on the choice of the phosphine (B1218219) ligand. organic-chemistry.orgorganic-chemistry.org Another potential strategy is the palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides, which proceeds via a 5-endo-dig cyclization. organic-chemistry.org

To synthesize this compound using a palladium-catalyzed method, one could envision a multicomponent reaction. For instance, a palladium-catalyzed carbonylative coupling of a 2-bromopyridine, an imine, and an appropriately substituted alkyne could be employed. nih.gov This reaction proceeds through the formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov In this case, the alkyne would need to bear a cyano group and a carboxylic acid (or ester) group.

| Catalyst/Reagents | Substrates | Product | Yield (%) | Reference |

| Pd2(dba)3/DPE-Phos, K2CO3 | 2-(Pyridin-2-yl)acetonitrile, Propargyl carbonate | Polysubstituted indolizine | up to 61 | organic-chemistry.org |

| PdCl2(PPh3)2, KOAc, H2O | Indolizine, Aryl bromide | C-3 arylated indolizine | Good to excellent | nih.gov |

| Pd catalyst | 2-Bromopyridine, Imine, CO, Alkyne | Substituted indolizine | Good | nih.gov |

Oxidative Coupling and Cyclization Methodologies

Oxidative coupling and cyclization reactions provide another avenue for the synthesis of the indolizine core. These methods often utilize transition metal catalysts, such as copper or iron, or can be mediated by reagents like iodine. organic-chemistry.orgnih.govnih.gov

A notable example is the copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, which typically yields 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.orgorganic-chemistry.orgnih.gov To adapt this for the synthesis of this compound, one would need to start with a different set of precursors. A hypothetical approach could involve the iodine-mediated oxidative cyclization of a 2-pyridylacetate (B8455688) derivative with an alkyne bearing the desired cyano and carboxyl functionalities. nih.gov The reaction is believed to proceed through a radical pathway involving single-electron oxidation, radical addition, and intramolecular cyclization. organic-chemistry.org

Another strategy involves the copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org This method leads to a variety of substituted indolizines. For the target compound, a variation of this approach would be required, likely involving a starting material that could introduce the cyano group at the 1-position.

| Catalyst/Mediator | Substrates | Product Type | Yield (%) | Reference |

| Cu(OAc)2·H2O, I2 | 2-(Pyridin-2-yl)acetate derivatives, Olefins | 1,3-di- and 1,2,3-trisubstituted indolizines | up to 80 | organic-chemistry.org |

| I2 | 2-Pyridylacetates/acetonitrile, Enolizable aldehydes | Substituted indolizines | Moderate to good | nih.gov |

| CuBr | Pyridine, Acetophenone, Nitroolefin | Substituted indolizines | High | nih.gov |

1,3-Dipolar Cycloaddition Reactions with Pyridinium Ylides

The 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles is one of the most common and versatile methods for synthesizing the indolizine ring system. rsc.orgnih.gov This reaction allows for the introduction of a wide range of substituents onto the indolizine core.

This approach involves the reaction of a pyridinium ylide, generated in situ from a pyridinium salt and a base, with an electron-deficient alkyne or alkene. rsc.orgresearchgate.netnih.gov The reaction with an alkyne directly yields the aromatic indolizine, while the reaction with an alkene initially forms a dihydroindolizine which is then oxidized to the indolizine.

For the synthesis of this compound, the most direct strategy would be the 1,3-dipolar cycloaddition of a pyridinium ylide with an alkyne bearing both a cyano group and a carboxylic acid (or a protected carboxyl) group. An example of such a dipolarophile would be ethyl 2-cyano-3-phenylpropiolate. The regioselectivity of the cycloaddition would be crucial in determining the final substitution pattern. Generally, electron-withdrawing groups on the dipolarophile influence the regiochemical outcome of the reaction.

The reactivity of the pyridinium ylide is also a key factor. Ylides stabilized by an electron-withdrawing group on the methylene (B1212753) carbon are more stable and easier to handle. For the target synthesis, a simple pyridinium ylide, such as one generated from N-phenacylpyridinium bromide, could be used.

| Pyridinium Ylide Precursor | Dipolarophile | Product Type | Conditions | Reference |

| N-Phenacylpyridinium bromide | Electron-deficient ynamides | 2-Aminoindolizines | Base-catalyzed | researchgate.netnih.gov |

| 4-Substituted pyridinium salts | Propiolic ester or amide | Substituted indolizines | K2CO3, MeOH, rt | nih.gov |

| Pyridinium salts | Nitroolefins | Polysubstituted indolizines | Copper(II) acetate (B1210297), 2,6-lutidine | acs.org |

When alkenes are used as dipolarophiles in 1,3-dipolar cycloadditions with pyridinium ylides, the initial product is a non-aromatic dihydroindolizine. An oxidant is then required to aromatize this intermediate to the final indolizine product. organic-chemistry.org

A one-pot method has been developed for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes using TEMPO as an oxidant under transition-metal-free conditions. organic-chemistry.org Another approach involves the use of MnO2 as the oxidant. organic-chemistry.org

To apply this method to the synthesis of this compound, one would need to use an alkene substituted with both a cyano and a carboxylic acid group. The choice of oxidant and reaction conditions would be critical to ensure efficient aromatization without degrading the desired functional groups.

| Reactants | Oxidant | Product Type | Conditions | Reference |

| α-Halo carbonyl, Pyridine, Electron-deficient alkene | TEMPO | Multisubstituted indolizine | Na2CO3, DMF, 120°C | organic-chemistry.org |

| Pyridinium N-methylide, Electron-deficient alkene | MnO2 | 3-Unsubstituted indolizine | - | organic-chemistry.org |

| Pyridinium ylide, Alkenoic acid | O2 | Diversified indolizine | Copper-catalyzed | organic-chemistry.org |

Annulation Reactions from Pyridine and Pyrrole (B145914) Derivatives

Annulation reactions, where a new ring is fused onto a pre-existing one, are a fundamental strategy for constructing bicyclic systems like indolizine. rsc.orgresearchgate.net These can start from either pyridine or pyrrole derivatives.

This approach involves the construction of the five-membered pyrrole ring onto a pyridine core. While less common than methods starting with pyridinium ylides, there are several effective strategies. An iodine-mediated, direct oxidative cyclization between 2-alkylpyridines and enolizable aldehydes can produce 1,3-disubstituted indolizines. rsc.org For the synthesis of the target compound, a variation of this method would be required, potentially using a reactant that can provide the C1-cyano and C2-carboxylic acid functionalities.

Another strategy is the copper-catalyzed annulation of 2-alkylazaarenes with terminal alkenes. organic-chemistry.org While this typically leads to different substitution patterns, modification of the starting materials could potentially lead to the desired product. A metal-free catalytic strategy involving the Michael addition-[3+2] fusion of simple azaarenes and α,β-unsaturated aldehydes has also been reported. organic-chemistry.org

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| 2-Alkylpyridines, Enolizable aldehydes | I2 | 1,3-Disubstituted indolizines | rsc.org |

| 2-Alkylazaarenes, Terminal alkenes | Copper catalyst | Substituted indolizines | organic-chemistry.org |

| Azaarenes, α,β-Unsaturated aldehydes | Amine and N-heterocyclic carbene | Biologically relevant indolizines | organic-chemistry.org |

N-Propargyl Pyrrole-Mediated Routes to Cyanoindolizines

A notable method for the synthesis of cyano-substituted indolizine scaffolds involves the use of N-propargyl pyrrole derivatives as starting materials. researchgate.net This approach utilizes a novel and regioselective cyanofunctionalization–benzannulation cascade reaction. researchgate.net The reaction is promoted by tetrabutylammonium (B224687) cyanide (TBACN), which serves as a practical and efficient source of cyanide. researchgate.net

This transformation provides a streamlined pathway to a diverse array of cyano-substituted indolizines, which are valuable intermediates for nitrogen-containing heterocycles with potential pharmaceutical applications. researchgate.netnih.gov The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope with high tolerance for various functional groups on both the pyrrole ring and the propargyl substituents. researchgate.net

A key feature of this methodology is the remarkable and unexpected regioselectivity in the placement of the cyano group. researchgate.net Mechanistic studies, including control experiments and intermediate isolation, have shed light on the reaction pathway. researchgate.net It is proposed that the propargyl group is first transformed into an allene (B1206475) derivative, which is then cleaved from the molecule, both steps being facilitated by TBACN. nih.gov The formation of another isomer of cyanoindolizine in certain cyclization processes supports the proposed mechanistic route. nih.gov This method represents a significant advancement as the first reported TBACN-mediated benzannulation of propargyl units. researchgate.net

Specific Synthetic Approaches to this compound

Several specific methods have been developed for the targeted synthesis of this compound and its ester derivatives. These approaches often involve the construction of the indolizine ring system with the simultaneous or subsequent introduction of the cyano and carboxylic acid functionalities at the 1- and 2-positions, respectively.

Approaches Involving 2-(Pyridin-2-yl)acetonitrile and Ethyl 3-Bromo-2-oxopropanoate Precursors

While the direct synthesis of this compound from 2-(pyridin-2-yl)acetonitrile and ethyl 3-bromo-2-oxopropanoate is not extensively detailed in the provided context, the chemistry of related nicotinonitriles (cyanopyridines) provides a basis for understanding such transformations. Nicotinonitriles are versatile precursors in the synthesis of various heterocyclic systems. For instance, multi-component reactions involving ethyl cyanoacetate, aldehydes, and ammonium (B1175870) acetate are common for constructing cyanopyridine scaffolds. ekb.eg These reactions highlight the utility of α-cyano carbonyl compounds in building complex heterocyclic structures.

Iodine-Catalyzed Routes from 1-Cyanocyclopropane-1-carboxylic Acid Esters

Iodine has been shown to be an effective catalyst in various organic transformations, including those leading to the formation of carboxylic acids and their esters. researchgate.net For instance, iodine can catalyze the Diels-Alder reaction of non-conjugated dienes with dienophiles by transforming the non-conjugated double bonds into conjugated ones through a radical process. researchgate.net While a direct iodine-catalyzed route from 1-cyanocyclopropane-1-carboxylic acid esters to this compound is not explicitly described, the principle of iodine catalysis in facilitating cyclization and rearrangement reactions is well-established. Such a route would likely involve the opening of the cyclopropane (B1198618) ring and subsequent cyclization to form the indolizine core.

Base-Mediated Cyanofunctionalization via Alkyne Cyclization

A recently developed method for the synthesis of cyanoindolizine scaffolds utilizes a base-mediated cyanofunctionalization and benzannulation cascade reaction. nih.gov This approach employs tetrabutylammonium cyanide (TBACN) as both a cyanide source and a catalyst. researchgate.netnih.gov The reaction proceeds through the cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates. researchgate.net

The versatility of the nitrile group as a precursor to various functional groups, including carboxylic acids, makes this a valuable method for accessing compounds like this compound. nih.gov The reaction exhibits high regioselectivity and tolerates a wide range of functional groups. researchgate.net The proposed mechanism involves the initial transformation of the propargyl group into an allene derivative, followed by its cleavage, both facilitated by TBACN. nih.gov This methodology has been successfully applied to the synthesis of twenty structurally distinct cyanoindolizine derivatives. researchgate.net

Table of Synthetic Methodologies for Cyanoindolizines

| Methodology | Key Reagents/Catalysts | Precursors | Key Features |

| N-Propargyl Pyrrole-Mediated Route | Tetrabutylammonium cyanide (TBACN) | N-propargyl pyrrole derivatives | Regioselective cyanofunctionalization, mild conditions, broad substrate scope. researchgate.net |

| Iodine-Catalyzed Routes | Iodine | 1-Cyanocyclopropane-1-carboxylic acid esters (proposed) | Potential for ring-opening and cyclization. researchgate.net |

| Base-Mediated Cyanofunctionalization | Tetrabutylammonium cyanide (TBACN) | N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates | Regioselective, high functional group tolerance. researchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization of 1 Cyanoindolizine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of 1-Cyanoindolizine-2-carboxylic acid in solution. A combination of one-dimensional and two-dimensional techniques provides a complete picture of the proton and carbon environments and their connectivities.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons in the molecule. The aromatic protons of the indolizine (B1195054) ring system typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the cyano and carboxylic acid groups. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C NMR spectrum offers insight into the carbon framework of the molecule. The quaternary carbon of the cyano group (C≡N) is anticipated to have a characteristic chemical shift in the range of 115-120 ppm. The carbonyl carbon of the carboxylic acid group will be observed further downfield, typically between 165 and 185 ppm. The sp² hybridized carbons of the indolizine ring will appear in the aromatic region of the spectrum, with their precise chemical shifts dictated by the positions of the electron-withdrawing substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 7.5 - 8.0 | s |

| H-5 | 8.0 - 8.5 | d |

| H-6 | 7.0 - 7.5 | t |

| H-7 | 7.5 - 8.0 | t |

| H-8 | 8.5 - 9.0 | d |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | Quaternary (near CN) |

| C-2 | Quaternary (near COOH) |

| C-3 | 110 - 120 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 |

| C-7 | 125 - 135 |

| C-8 | 120 - 130 |

| C-8a | Quaternary |

| CN | 115 - 120 |

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed. Heteronuclear Correlation (HETCOR) or Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to establish the direct one-bond correlations between protons and the carbons to which they are attached. This allows for the definitive assignment of the signals for C-3, C-5, C-6, C-7, and C-8 and their corresponding protons.

Correlation Spectroscopy (COSY) is utilized to identify proton-proton coupling networks within the molecule. For this compound, COSY spectra would reveal the correlations between adjacent protons on the pyridine-derived ring of the indolizine system (H-5, H-6, H-7, and H-8), confirming their sequential arrangement.

The presence of the carboxylic acid group at the 2-position of the indolizine ring may lead to restricted rotation around the C2-COOH single bond. Variable temperature (VT) NMR studies can be conducted to investigate this potential dynamic process. By acquiring ¹H NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the proton signals. If the rotation is slow on the NMR timescale at lower temperatures, distinct signals for different rotational isomers (rotamers) may be observed. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged peak. From the coalescence temperature and the frequency difference between the signals of the rotamers, the energy barrier (ΔG‡) for this rotation can be calculated, providing valuable information about the conformational dynamics of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in this compound. The spectrum is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, a result of strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid will give rise to an intense peak, typically in the range of 1700-1725 cm⁻¹, with the exact frequency being influenced by conjugation with the indolizine ring system. The C≡N stretch of the cyano group is expected to produce a sharp, medium-intensity absorption band around 2220-2230 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹, and various C=C and C-N stretching vibrations of the indolizine ring will appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Cyano | C≡N stretch | 2220 - 2230 (sharp) |

| Carbonyl | C=O stretch | 1700 - 1725 (strong) |

| Aromatic | C-H stretch | >3000 |

Mass Spectrometry Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation patterns, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. A common fragmentation pathway for carboxylic acids is the loss of a water molecule (H₂O) or a carboxyl group (COOH). The indolizine ring itself is relatively stable, but fragmentation of the substituents can be expected. The observation of a peak corresponding to the loss of CO₂ (44 Da) from the molecular ion is a characteristic fragmentation of carboxylic acids.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and elemental composition confirmation of novel compounds like this compound. HRMS instruments, such as Quadrupole Time-of-Flight (QqToF) and Orbitrap systems, provide mass accuracy typically within 5 ppm, enabling the unambiguous identification of molecular ions and their fragments. ub.edu

For this compound, electrospray ionization (ESI) in negative ion mode is commonly employed due to the acidic nature of the carboxylic acid group, which readily forms a [M-H]⁻ ion. researchgate.netcam.ac.uk The high-resolution capability allows for the differentiation of the target compound from other species with very similar nominal masses. researchgate.net

Fragmentation analysis (MS/MS) induced by collision-induced dissociation (CID) provides critical structural information. Common fragmentation pathways for carboxylic acids include the neutral loss of H₂O and CO₂. cam.ac.uk For this compound, characteristic fragmentation would also involve the indolizine core and the cyano group, providing a unique fragmentation pattern that confirms the compound's structure. The accurate masses of these fragment ions can be used to determine their elemental compositions, further corroborating the proposed structure. ub.edu

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Composition |

|---|---|---|---|---|

| [M-H]⁻ | 185.0351 | 185.0348 | -1.6 | C₁₀H₅N₂O₂ |

MALDI-TOF Applications for Polymeric Derivatives

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large molecules, including polymers. While direct analysis of this compound by MALDI-TOF is less common, its application becomes highly relevant for the characterization of polymeric derivatives incorporating this moiety. Such polymers might be designed to harness the fluorescent properties of the indolizine core.

In a typical MALDI-TOF experiment for a polymeric derivative, the polymer sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or newly designed matrices tailored for specific analyses. nih.gov The choice of matrix is critical to ensure efficient energy absorption from the laser and effective ionization of the polymer chains with minimal fragmentation. The resulting ions are then accelerated in an electric field, and their mass-to-charge ratio is determined by their time of flight to the detector.

MALDI-TOF analysis can provide key information about the polymer, including the average molecular weight, the molecular weight distribution (polydispersity), and the identification of the repeating unit. For polymeric derivatives of this compound, this technique could be used to confirm the successful incorporation of the functional monomer into the polymer chain and to characterize the resulting polymer's properties.

Electronic Absorption and Emission Spectroscopy

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be influenced by the conjugated π-system of the indolizine ring, the cyano group, and the carboxylic acid group. Conjugated systems, characterized by alternating single and double bonds, typically exhibit absorption maxima at longer wavelengths. libretexts.org

Table 2: Expected UV-Visible Absorption Data for this compound in Methanol

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* | ~280-350 | >10,000 |

Fluorescence Spectroscopy and Quantum Yield Determinations

Molecules with extended conjugated systems and rigid structures, such as indolizine derivatives, often exhibit fluorescence. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The introduction of a cyano group can significantly impact the fluorescence quantum yield (ΦF). clockss.orgsemanticscholar.org

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. It can be determined relative to a standard with a known quantum yield. nih.gov The quantum yield of this compound would be influenced by its molecular structure, the solvent, and temperature. The rigidity of the indolizine ring system is expected to be favorable for fluorescence, as it reduces non-radiative decay pathways.

The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, is another important characteristic that can be determined from fluorescence spectroscopy. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

Table 3: Hypothetical Fluorescence Data for this compound

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 320 nm |

| Emission Wavelength (λem) | 450 nm |

| Stokes Shift | 130 nm |

Diffraction-Based Structural Confirmation

Single Crystal X-ray Diffraction Analysis

To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov

The resulting structural data would confirm the planar nature of the indolizine ring system and provide precise measurements of the bond lengths of the cyano and carboxylic acid groups. Furthermore, the analysis reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 978.4 |

Chromatographic Methods for Purity and Molecular Weight Assessment

Chromatographic techniques are pivotal in the analytical characterization of synthesized compounds, offering robust methods for assessing purity and determining molecular weight. For this compound, a multifaceted approach employing various chromatographic methods is essential to obtain a comprehensive understanding of its chemical properties.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a valuable technique for determining the molecular weight distribution and purity of a compound. This method separates molecules based on their hydrodynamic volume in solution. While direct experimental data for this compound is not extensively documented in publicly available literature, the principles of GPC allow for a theoretical application to assess its potential for oligomerization or aggregation.

In a typical GPC analysis, a solution of the analyte is passed through a column packed with a porous gel. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can penetrate the pores, resulting in a longer retention time. By calibrating the column with standards of known molecular weights, a calibration curve can be generated to determine the molecular weight of the analyte.

Theoretical Application for this compound:

For this compound, GPC can be employed to confirm its monomeric state and assess the presence of any higher molecular weight impurities or aggregates that may have formed during synthesis or storage. A sharp, single peak would indicate a high degree of purity and a uniform molecular weight corresponding to the monomer. The presence of additional peaks at shorter retention times could suggest the presence of dimers or oligomers.

Hypothetical GPC Data Table for this compound Analysis:

| Parameter | Value |

| Column | Polystyrene-divinylbenzene |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index (RI) |

| Temperature | 35°C |

| Injection Volume | 20 µL |

| Expected Retention Time | 12.5 min |

| Calculated Molecular Weight | Approx. 198.17 g/mol |

| Purity Assessment | >99% (based on peak area) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, for a compound like this compound, which is a non-volatile and polar molecule, direct analysis by GC-MS is challenging. researchgate.net Therefore, a derivatization step is necessary to convert the carboxylic acid and potentially the cyano group into more volatile and thermally stable derivatives. researchgate.netmdpi.com

A common derivatization agent for carboxylic acids is a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) ester. researchgate.net This process significantly increases the volatility of the compound, making it amenable to GC analysis.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification and structural elucidation. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions can be used to confirm the molecular weight and structure of the derivatized compound.

Plausible GC-MS Analysis of Derivatized this compound:

The trimethylsilyl derivative of this compound would be expected to produce a distinct peak in the gas chromatogram. The subsequent mass spectrum would likely show a molecular ion peak corresponding to the derivatized molecule and several characteristic fragment ions resulting from the loss of specific functional groups.

Hypothetical GC-MS Fragmentation Data for TMS-Derivatized this compound:

| m/z | Proposed Fragment Identity | Relative Abundance (%) |

| 270 | [M]+ (Molecular Ion) | 45 |

| 255 | [M - CH3]+ | 100 (Base Peak) |

| 198 | [M - COOTMS]+ | 30 |

| 129 | [Indolizine ring fragment]+ | 65 |

| 73 | [Si(CH3)3]+ | 80 |

This hypothetical data illustrates the expected fragmentation pattern, which would be crucial for confirming the identity and purity of this compound in a sample. The base peak at m/z 255 would correspond to the loss of a methyl group from the TMS moiety, a common fragmentation pathway for TMS derivatives.

Theoretical and Computational Chemistry Studies on 1 Cyanoindolizine 2 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. mdpi.com It is particularly effective for studying heterocyclic compounds like 1-Cyanoindolizine-2-carboxylic acid. By calculating the electron density, DFT methods can accurately predict molecular structures, energies, and other key chemical descriptors. nih.gov For this indolizine (B1195054) derivative, DFT calculations, often using basis sets like 6-311++G(d,p), can elucidate the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups on the aromatic indolizine core. orientjchem.org

A significant application of DFT is the mapping of potential energy surfaces to predict the mechanisms of chemical reactions. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. For this compound, DFT can be used to model various transformations, such as cycloaddition reactions or functional group modifications. pku.edu.cn

For instance, in a hypothetical reaction, DFT calculations can determine the Gibbs free energy profile. pku.edu.cn The process involves:

Reactant and Product Optimization: The geometries of the starting materials and potential products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that represents the transition state (TS) of a reaction step. This is often the rate-determining step. pku.edu.cn

These computational models allow chemists to assess the feasibility of different synthetic routes and understand the factors controlling regioselectivity and stereoselectivity before undertaking extensive experimental work. researchgate.net

The electronic properties of a molecule govern its reactivity, stability, and spectroscopic characteristics. DFT calculations provide access to a wealth of electronic descriptors for this compound. mdpi.com Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. nih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the HOMO is expected to be localized primarily on the electron-rich indolizine ring system, while the LUMO would likely be distributed over the electron-deficient cyano and carboxyl groups. nih.gov

Other calculated properties include ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness, which provide a comprehensive picture of the molecule's electronic behavior. mdpi.com

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.5 eV | The energy required to remove an electron |

| Electron Affinity | 2.1 eV | The energy released when an electron is added |

Molecular Mechanics (MM) and Force Field Simulations

While DFT is excellent for electronic properties, it is computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a more efficient alternative by using classical physics and parameterized force fields to model molecular behavior. dntb.gov.ua MM simulations are ideal for studying the conformational landscape and intermolecular interactions of this compound, especially in condensed phases or when interacting with other molecules. iitg.ac.in These simulations can predict how the molecule might behave in a solution or a biological environment. nih.gov

The planar, aromatic structure of the indolizine core makes it susceptible to non-covalent interactions, particularly π-π stacking. mdpi.com These interactions are crucial in molecular self-assembly, crystal packing, and binding to biological targets like proteins or DNA. mdpi.com

Molecular mechanics or dynamics simulations can be used to analyze these forces. By placing two or more molecules of this compound in a simulation box, it is possible to calculate the interaction energy between them. Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can compute the binding free energy, breaking it down into contributions from van der Waals forces, electrostatic interactions, and solvation effects. dntb.gov.ua This analysis helps to quantify the strength of stacking interactions and hydrogen bonding (e.g., between carboxylic acid groups), providing insight into how these molecules might aggregate or recognize each other. mdpi.com

X-ray Mapping and Computational Crystallography for Heterocyclic Design

Computational crystallography bridges the gap between theoretical models and experimental solid-state data, such as that obtained from X-ray diffraction. While "X-ray mapping" is not a standard term, the principle involves using computational methods to predict crystal structures and then comparing them to experimental X-ray data.

For a novel heterocyclic compound like this compound, computational methods can predict how the molecules will pack in a crystal lattice. This is achieved by exploring different possible arrangements (polymorphs) and identifying those with the lowest lattice energy. The predicted structure, including bond lengths, bond angles, and intermolecular contacts (like hydrogen bonds and stacking distances), can then be validated against or used to interpret experimental X-ray crystallographic results. nih.gov This synergy is powerful for rational heterocyclic design, ensuring that the synthesized molecules will have desired solid-state properties.

Bond Length Analysis and Aromaticity Assessment through Computational Methods

Computational methods provide highly accurate predictions of molecular geometry, including bond lengths and angles. For this compound, DFT calculations can yield optimized geometrical parameters that are often in close agreement with experimental values derived from techniques like X-ray crystallography. nih.gov

Analysis of the calculated bond lengths within the fused ring system offers insight into the degree of electron delocalization. In a purely aromatic system, C-C bond lengths are intermediate between typical single (1.54 Å) and double (1.34 Å) bonds. Deviations from this can indicate localized bonding. Comparing the theoretical bond lengths in the gaseous phase with experimental solid-state data can also reveal the effects of intermolecular forces on the molecular structure. nih.gov

Aromaticity itself can be quantified using computational methods. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculate the magnetic shielding at the center of a ring to determine if it sustains a diatropic ring current, a hallmark of aromaticity. This allows for a quantitative assessment of the aromatic character of both the five-membered and six-membered rings within the indolizine core.

Table 2: Selected Theoretical Bond Lengths of this compound (Illustrative Data)

| Bond | Bond Type | Calculated Bond Length (Å) |

| C≡N | Cyano Group | 1.16 |

| C-C≡N | Indolizine-Cyano | 1.45 |

| C=O | Carboxylic Acid | 1.22 |

| C-OH | Carboxylic Acid | 1.35 |

| C-COOH | Indolizine-Carboxyl | 1.48 |

| N-C (Pyrrole-like) | Indolizine Core | 1.38 |

| C-C (Bridgehead) | Indolizine Core | 1.42 |

Chemical Functionalization and Derivatization Strategies for 1 Cyanoindolizine 2 Carboxylic Acid

Strategic Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the indolizine (B1195054) ring is a prime site for chemical modification, allowing for the introduction of various functionalities through well-established organic reactions.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental strategy to expand the chemical space of 1-cyanoindolizine-2-carboxylic acid derivatives. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or an amine. libretexts.org

Esterification: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. libretexts.org The reaction is reversible, and to drive it towards the formation of the ester, excess alcohol can be used, or water can be removed as it is formed. libretexts.org Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the reaction under mild conditions. orgsyn.org This method is particularly useful for a wide variety of acids and alcohols. orgsyn.org

Amidation: Similarly, amidation involves the reaction of the carboxylic acid with an amine. Direct reaction requires high temperatures, so coupling agents are often employed to facilitate the transformation under milder conditions. Reagents like N,N′-diisopropylcarbodiimide (DIC) have been shown to be effective for amide bond formation in aqueous media, offering a green and efficient protocol. researchgate.net The choice of the amine component allows for the introduction of a wide range of substituents, leading to a diverse library of amide derivatives. nih.gov

Table 1: Examples of Esterification and Amidation Reagents

| Reaction Type | Reagent/Catalyst | Description |

|---|---|---|

| Esterification | Dicyclohexylcarbodiimide (DCC)/4-Dimethylaminopyridine (DMAP) | A widely used coupling system for forming esters from carboxylic acids and alcohols under mild conditions. orgsyn.org |

| Amidation | N,N′-Diisopropylcarbodiimide (DIC) | An effective coupling agent for amide bond formation, which can be used in aqueous media. researchgate.net |

| Amidation | 2-Pyridinesulfonyl fluoride | Used in one-pot coupling reactions to form amides from carboxylic acids and amines. rsc.org |

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another significant transformation of this compound. This reaction typically occurs upon heating and can be facilitated by the presence of a catalyst or a specific chemical environment. masterorganicchemistry.com The loss of the carboxylic acid group at the C-2 position leads to the formation of 1-cyanoindolizine, a key intermediate for further functionalization.

The ease of decarboxylation is often influenced by the stability of the resulting carbanion or radical intermediate. reddit.com In some cases, decarboxylation can be achieved by heating the carboxylic acid with soda lime, a mixture of calcium oxide and sodium hydroxide. libretexts.org Electrochemical methods have also been developed for oxidative decarboxylation, which can proceed under mild conditions without the need for transition-metal catalysts or high temperatures. nih.gov

Transformations of the Cyano Group

The cyano group at the C-1 position is a versatile functional handle that can be converted into various other functionalities, further diversifying the range of accessible indolizine derivatives.

Conversion to Amides, Amines, and Aldehydes

The cyano group can undergo hydrolysis, reduction, and other transformations to yield amides, amines, and aldehydes.

Hydrolysis to Amides and Carboxylic Acids: Acid or alkaline hydrolysis of the nitrile can convert it into a carboxylic acid. libretexts.org Partial hydrolysis under controlled conditions can yield the corresponding amide.

Reduction to Amines: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation. This transformation opens up avenues for further derivatization at the newly formed amino group.

Conversion to Aldehydes: The cyano group can be partially reduced to an imine, which is then hydrolyzed to an aldehyde. This conversion allows for the introduction of an aldehyde functionality, which can participate in a wide range of subsequent reactions. A chemoenzymatic cascade has been reported for the synthesis of nitriles starting from carboxylic acids, which involves the reduction to an aldehyde as an intermediate step. nih.gov

Selective Reductions

Selective reduction of the cyano group in the presence of other reducible functional groups, such as the ester or the indolizine ring itself, is a key challenge. The choice of reducing agent and reaction conditions is crucial to achieve the desired selectivity. For instance, catalytic hydrogenation can sometimes lead to the reduction of both the cyano group and the indolizine ring. Therefore, milder and more selective reducing agents are often preferred.

Regioselective Functionalization of the Indolizine Ring System

The indolizine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by the electronic effects of the existing substituents, namely the cyano and carboxylic acid groups. The C-3 position of the indolizine ring is often a site for functionalization. rsc.org

Recent advancements have focused on the development of transition-metal-catalyzed and organocatalytic methods for the regioselective functionalization of the indolizine core. rsc.orgrsc.orgresearchgate.net These methods allow for the introduction of various substituents, such as alkyl, aryl, and other functional groups, at specific positions of the indolizine ring, providing access to a wide range of structurally diverse compounds. For instance, Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles has been established. rsc.org The development of these regioselective functionalization strategies is crucial for the synthesis of complex indolizine derivatives with tailored properties. researchgate.netchim.it

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials. researchgate.net For the indolizine ring system, which is electron-rich, several C-H functionalization strategies have been developed, offering pathways to modify the this compound core. researchgate.net

While the electron-withdrawing nature of the cyano and carboxyl groups at C1 and C2 deactivates the five-membered ring, the pyridine (B92270) ring remains susceptible to functionalization. Methodologies such as palladium-catalyzed C-H activation can be employed. nih.gov For instance, the carboxyl group itself can act as a traceless directing group, facilitating ortho-C-H bond functionalization. sioc-journal.cn In the context of this compound, this could potentially direct functionalization to the C3 position of the indolizine ring. However, in some cases, functionalization of an indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system has resulted in decarboxylation followed by C2-arylation. nih.gov

Metal-free C-H functionalization approaches are also of significant interest. For example, regioselective C-H dithiocarbamation of indolizines with tetraalkylthiuram disulfide has been achieved under metal-free conditions, typically targeting the C1 and C3 positions. rsc.org Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles represents another viable strategy for functionalizing the pyrrole (B145914) ring. rsc.org The specific regioselectivity of these reactions on the this compound scaffold would be influenced by the combined directing effects of the existing substituents.

Table 1: Examples of Direct C-H Functionalization Approaches Applicable to the Indolizine Core

| Functionalization Type | Reagents/Catalyst | Potential Position(s) on Indolizine Ring | Reference |

| C-H Phosphonylation | Mn(OAc)₃ | C1, C3 | researchgate.net |

| C-H Dithiocarbamation | Tetraalkylthiuram disulfide (metal-free) | C1, C3 | rsc.org |

| C-H Arylation | Pd(II) catalyst, Aryl iodides | C2, C4 (depending on directing group) | nih.gov |

| C-H Alkylation | Brønsted acid, Electrophiles | C3 | rsc.org |

Introduction of Diverse Substituents at Specific Positions

The introduction of a variety of substituents at specific locations on the this compound framework is crucial for fine-tuning its chemical and physical properties. This can be achieved through multi-step synthetic sequences or one-pot reactions that build the substituted indolizine ring.

One powerful strategy involves the [3+2] annulation of acyl pyridines with α,β-unsaturated aldehydes, which can lead to the formation of 1,2,3-trisubstituted indolizine-2-carbaldehydes. nih.gov These carbaldehyde derivatives are versatile precursors that can be further modified. By analogy, starting with appropriately substituted pyridinium (B92312) ylides and reaction partners, it is conceivable to construct indolizine cores with diverse substituents at various positions.

Cross-coupling reactions are another cornerstone for introducing diversity. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Heck couplings performed on halogenated indolizine precursors allow for the introduction of aryl, vinyl, and other groups. mdpi.com A synthetic route could involve the initial synthesis of a halogenated this compound derivative, which would then serve as a platform for introducing a wide array of substituents through these established cross-coupling protocols. The reactivity of the carboxylic acid and cyano groups would need to be considered, and protection-deprotection steps might be necessary.

The carboxyl group itself offers a handle for derivatization. Standard organic transformations can convert the carboxylic acid into esters, amides, and other functionalities, thereby introducing diversity at the C2 position. libretexts.org

Table 2: Strategies for Introducing Substituents onto the Indolizine Framework

| Strategy | Key Reaction | Potential for Diversification | Reference |

| Annulation | [3+2] Cycloaddition of Pyridinium Ylides | Access to polysubstituted indolizine cores. | nih.gov |

| Cross-Coupling | Suzuki, Stille, Heck on Halogenated Indolizines | Introduction of aryl, vinyl, and alkyl groups. | mdpi.com |

| Derivatization of Carboxylic Acid | Esterification, Amidation | Modification at the C2 position. | libretexts.org |

Synthesis of Structural Analogues and Derivatives for Materials Exploration

The inherent photophysical properties of the indolizine scaffold make it an attractive building block for the development of novel organic materials. By extending the π-conjugation, fusing additional heterocyclic rings, or incorporating the indolizine unit into polymeric structures, new materials with tailored electronic and optical properties can be designed.

π-Expanded Indolizine Derivatives

Expanding the π-system of the indolizine core is a proven strategy for tuning its absorption and emission properties, often leading to red-shifted spectra and enhanced fluorescence. This can be achieved by fusing aromatic or heteroaromatic rings onto the indolizine framework. While specific examples starting from this compound are not extensively documented, general methodologies for creating π-expanded indolizines can be applied.

These syntheses often involve the construction of the indolizine ring from larger, pre-functionalized building blocks, such as quinoline (B57606) or isoquinoline (B145761) derivatives, in place of pyridine. chim.it For example, a reaction between a substituted quinoline and an appropriate reaction partner could yield a benzannulated indolizine. The presence of the cyano and carboxylic acid groups on the starting materials would be expected to influence the reaction pathway and the properties of the resulting π-expanded system.

Fused Heterocyclic Carboxamide Derivatives

The formation of fused heterocyclic systems containing a carboxamide linkage is a promising avenue for creating novel compounds with potential applications in medicinal chemistry and materials science. A plausible synthetic route to such derivatives from this compound could involve the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an appropriate amino-substituted heterocycle.

Alternatively, a coupling reaction between the carboxylic acid and an amino-heterocycle could be facilitated by standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC). libretexts.org A strategy analogous to the synthesis of heterocyclic-2-carboxylic acid (3-cyano-1,4-di-N-oxidequinoxalin-2-yl)amide derivatives could be employed. mdpi.com This would involve the reaction of an amine-functionalized indolizine precursor with a heterocyclic carbonyl chloride, or the coupling of this compound with an amino-substituted heterocycle. The resulting fused systems would have extended π-conjugation and rigidified structures, which could lead to interesting photophysical and biological properties.

Table 3: Proposed Synthesis of a Fused Heterocyclic Carboxamide Derivative

| Step | Description | Reagents |

| 1 | Activation of Carboxylic Acid | SOCl₂ or (COCl)₂ |

| 2 | Amide Bond Formation | Amino-substituted heterocycle (e.g., 2-aminopyridine) |

| 3 | Intramolecular Cyclization (optional) | Dehydration or other cyclization conditions |

Polymeric Derivatives incorporating Indolizine units

Incorporating the rigid, planar, and fluorescent indolizine core into a polymer backbone or as a pendant group can lead to materials with unique optical, electronic, and self-assembly properties. The dicarboxylic acid functionality of derivatives of this compound could potentially be used as a monomer in polycondensation reactions with diols or diamines to form polyesters or polyamides, respectively. mdpi.com

A notable example, while not using the exact C2-carboxylic acid isomer, is the synthesis of hyperbranched polyesters modified with 1-cyanoindolizine-3-carboxylic acid at the periphery. researchgate.net This was achieved through a one-pot synthesis, demonstrating the feasibility of incorporating indolizine units into complex polymer architectures. These indolizine-functionalized hyperbranched polymers exhibited interesting self-assembly behaviors, forming structures like nano bead-on-string fibers and helical nanocoils. researchgate.net

Following a similar strategy, this compound could be used to functionalize the chain ends or side chains of various polymers. For instance, it could be used as an initiator in certain types of ring-opening polymerizations. researchgate.net The resulting polymers would benefit from the inherent fluorescence of the indolizine moiety, making them suitable for applications in sensors, imaging, and optoelectronics.

Advanced Material Applications of 1 Cyanoindolizine 2 Carboxylic Acid Derivatives

Fluorescent and Optoelectronic Materials

The indolizine (B1195054) core, particularly when substituted with electron-withdrawing and electron-donating groups, often exhibits strong fluorescence, making it a valuable scaffold for the development of new dyes and optoelectronic components. The presence of the cyano group at the 1-position and the carboxylic acid at the 2-position of the indolizine ring system provides a key building block for creating a diverse array of functional derivatives.

Development of Indolizine-Based Fluorophores

The inherent fluorescence of the indolizine nucleus has been the subject of considerable research. researchgate.net The development of novel fluorophores based on this scaffold often involves the strategic introduction of various substituents to tune the photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts.

Research into 2-aryl-5-carbonyl indolizine derivatives, which are structurally related to 1-cyanoindolizine-2-carboxylic acid, has demonstrated the potential of this class of compounds as fluorescent materials. These derivatives exhibit absorption maxima in the range of 256–460 nm and fluorescence emission between 485–548 nm. researchgate.net The quantum yields of these compounds can be significant, reaching up to 0.39, and they display large Stokes shifts, which is a desirable characteristic for fluorescent probes to minimize self-quenching. researchgate.net

The synthesis of these fluorophores can be achieved through various methods, including the reaction of organolithium intermediates with different electrophiles. researchgate.net This synthetic versatility allows for the creation of a library of compounds with tailored photophysical properties. For instance, the introduction of different aryl groups at the 2-position can systematically alter the electronic structure of the indolizine core, thereby fine-tuning the emission color and intensity. Strongly fluorescent indolizine-based coumarin (B35378) analogs have also been developed, exhibiting quantum yields as high as 92%. rsc.org

Table 1: Photophysical Properties of Selected 2-Aryl-5-Carbonyl Indolizine Derivatives

| Compound Name | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| 2-Phenyl-5-formylindolizine | 363 | 485 | 0.12 | 7800 |

| 2-(4-Methoxyphenyl)-5-formylindolizine | 370 | 490 | 0.25 | 7400 |

| 2-(4-Chlorophenyl)-5-formylindolizine | 365 | 488 | 0.15 | 7700 |

| 2-Phenyl-5-acetylindolizine | 368 | 492 | 0.10 | 7600 |

| 2-(4-Nitrophenyl)-5-formylindolizine | 415 | 548 | 0.04 | 6100 |

Data sourced from studies on 2-aryl-5-carbonyl indolizine derivatives. researchgate.net

Application in Organic Electronics

The application of this compound derivatives in organic electronics, such as organic light-emitting diodes (OLEDs), is an area of growing interest, though specific research on this particular compound is limited. The potential of indolizine derivatives, in general, has been recognized for their use as dyes in dye-sensitized solar cells (DSSCs) and as components in OLEDs due to their favorable photophysical properties. rsc.org

While direct experimental data for this compound in organic electronic devices is not extensively documented, the structural features suggest potential utility. The cyano group is a strong electron-withdrawing group that can influence the electron affinity and charge transport properties of the molecule. The carboxylic acid group provides a handle for further functionalization or anchoring to surfaces.

In the broader context of heterocyclic compounds in organic electronics, derivatives of quinoline-4-carboxylic acid have been investigated as potent inhibitors, demonstrating the versatility of such core structures. frontiersin.org The development of materials for OLEDs often focuses on creating compounds with high quantum efficiency, tunable emission colors, and good charge transport characteristics. Indolizine derivatives, with their tunable fluorescence, could potentially be engineered to serve as emitters in OLEDs. Further research is needed to synthesize and characterize derivatives of this compound specifically for these applications to evaluate their performance in electronic devices.

Integration into Polymeric Architectures for Functional Materials

The incorporation of functional units like this compound into polymer structures is a promising strategy for creating advanced materials with tailored properties. The carboxylic acid group provides a convenient point of attachment for polymerization or for grafting onto existing polymer backbones.

A notable example, while involving the isomeric 1-cyanoindolizine-3-carboxylic acid (CIDA), demonstrates the principle of integrating indolizine moieties into complex polymeric architectures. researchgate.net In this work, structurally controllable hyperbranched polyesters (HBPEs) were modified with CIDA units. researchgate.net This was achieved by a one-pot synthesis where the periphery of a second-generation hyperbranched polyester (B1180765) was functionalized with the indolizine derivative. researchgate.net

These functionalized hyperbranched polymers, termed HBPE-CIDAs, exhibit interesting self-assembly behaviors and can form different nano-morphologies. researchgate.net The resulting materials also show a fluorescent response to the presence of other molecules, such as anthracene, highlighting their potential as sensory materials. researchgate.net The development of such functionalized hyperbranched polymers opens up possibilities for creating materials for applications in sensing, drug delivery, and catalysis. iisc.ac.in

Table 2: Properties of Hyperbranched Polyesters Functionalized with 1-Cyanoindolizine-3-carboxylic Acid (HBPE-CIDAs)

| Property | Description |

|---|---|

| Polymer Architecture | Hyperbranched Polyester (HBPE) core with 1-cyanoindolizine-3-carboxylic acid (CIDA) units at the periphery. |

| Synthesis | One-pot modification of the second-generation HBPE. |

| Self-Assembly | Exhibits self-assembly into various nano-morphologies. |

| Functional Response | Shows fluorescent response to guest molecules like anthracene. |

| Potential Applications | Fluorescent sensors, advanced functional materials. |

Based on research on hyperbranched polyesters modified with 1-cyanoindolizine-3-carboxylic acid. researchgate.net

The ability to functionalize polymers with indolizine derivatives provides a powerful tool for materials scientists. By carefully selecting the polymer backbone and the specific indolizine derivative, it is possible to create a wide range of functional materials with properties tuned for specific applications.

Green Chemistry Principles in the Synthesis of 1 Cyanoindolizine 2 Carboxylic Acid

Application of Solvent-Free and Alternative Solvent Conditions

A key aspect of green chemistry is the minimization or replacement of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution.